q-FTAA

Description

Structure

3D Structure

Properties

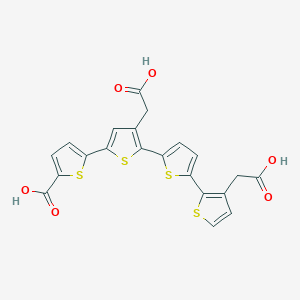

Molecular Formula |

C21H14O6S4 |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

5-[4-(carboxymethyl)-5-[5-[3-(carboxymethyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-2-carboxylic acid |

InChI |

InChI=1S/C21H14O6S4/c22-17(23)8-10-5-6-28-19(10)13-2-3-14(30-13)20-11(9-18(24)25)7-16(31-20)12-1-4-15(29-12)21(26)27/h1-7H,8-9H2,(H,22,23)(H,24,25)(H,26,27) |

InChI Key |

RAIQRQPSJZWULW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1CC(=O)O)C2=CC=C(S2)C3=C(C=C(S3)C4=CC=C(S4)C(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

q-FTAA: A Technical Guide for the Characterization of Amyloid-β Plaques

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quatroformylthiophene acetic acid (q-FTAA) is a fluorescent probe belonging to the class of luminescent conjugated oligothiophenes (LCOs). It is a valuable tool in the field of neurodegenerative disease research, particularly for the specific detection and characterization of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, including its chemical structure, photophysical properties, and detailed protocols for its application in laboratory settings.

Chemical Structure and Properties

This compound is a tetrameric oligothiophene, meaning it consists of four thiophene rings linked together, with formyl and acetic acid functional groups. This specific chemical structure confers its ability to bind to the cross-β-sheet conformation characteristic of amyloid fibrils[1]. Upon binding, the flexible backbone of this compound undergoes a conformational change, leading to a significant increase in its fluorescence quantum yield and a shift in its emission spectrum[2].

Chemical Name: Quatroformylthiophene acetic acid CAS Number: 1352477-22-5

Below is the chemical structure of this compound:

Quantitative Data

The photophysical and binding properties of this compound are crucial for its application in amyloid detection. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~450 nm | [3] |

| Emission Wavelength (λem) | ~500 nm | [4] |

| EC50 for Aβ1-42 fibrils | 330-630 nM | MedchemExpress |

| Binding Target | Cross-β-sheet structures in amyloid fibrils | [1] |

Note: Specific values for molar extinction coefficient and fluorescence quantum yield for this compound are not consistently reported across the literature. The fluorescence quantum yield is known to increase significantly upon binding to amyloid fibrils[2].

Mechanism of Action: Binding to Amyloid-β Fibrils

The primary mechanism of action for this compound involves its specific binding to the characteristic cross-β-sheet structures of amyloid fibrils[1]. The planar and flexible nature of the oligothiophene backbone allows it to intercalate into the grooves of the amyloid fibril surface. This interaction is stabilized by hydrophobic and electrostatic interactions. Once bound, the restricted rotation of the thiophene rings leads to an increase in fluorescence emission.

The following diagram illustrates the binding of this compound to an amyloid-β fibril.

Caption: Binding of this compound to the cross-β-sheet structure of an amyloid-β fibril.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of amyloid-β fibrils and subsequent staining with this compound for fluorescence microscopy.

Preparation of Amyloid-β (Aβ) Fibrils (In Vitro)

This protocol describes the generation of Aβ fibrils from synthetic peptides, which can then be used for in vitro binding assays with this compound.

Materials:

-

Synthetic Aβ1-42 peptide

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile, low-binding microcentrifuge tubes

Procedure:

-

Peptide Solubilization: Dissolve the synthetic Aβ1-42 peptide in DMSO to a concentration of 5 mM. This stock solution should be prepared fresh.

-

Initiation of Aggregation: Dilute the Aβ1-42 stock solution in PBS (pH 7.4) to a final concentration of 100 µM in a sterile, low-binding microcentrifuge tube.

-

Incubation: Incubate the solution at 37°C with gentle agitation for 24-72 hours to allow for fibril formation.

-

Confirmation of Fibril Formation: Fibril formation can be monitored using techniques such as Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).

Staining of Amyloid-β Plaques in Brain Tissue with this compound

This protocol is for the fluorescent staining of Aβ plaques in fixed brain tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded or frozen brain tissue sections (5-10 µm thick)

-

This compound staining solution (1-5 µM in PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Distilled water

-

Ethanol series (100%, 95%, 70%) for rehydration of paraffin sections

-

Xylene for deparaffinization of paraffin sections

-

Mounting medium (e.g., DAPI-containing mounting medium for nuclear counterstaining)

-

Coverslips

Procedure:

-

Deparaffinization and Rehydration (for paraffin-embedded sections): a. Immerse slides in xylene (2 x 5 minutes). b. Rehydrate through a graded ethanol series: 100% (2 x 2 minutes), 95% (1 minute), 70% (1 minute). c. Rinse in distilled water.

-

Staining: a. Wash sections with PBS for 5 minutes. b. Incubate sections with the this compound staining solution for 30 minutes at room temperature in the dark. c. Rinse the sections with PBS (3 x 5 minutes) to remove unbound this compound.

-

Counterstaining (Optional): a. If desired, a nuclear counterstain such as DAPI can be applied according to the manufacturer's instructions.

-

Mounting: a. Briefly rinse the slides in distilled water. b. Mount coverslips onto the slides using an appropriate mounting medium.

-

Imaging: a. Visualize the stained sections using a fluorescence microscope with appropriate filter sets for this compound (excitation ~450 nm, emission ~500 nm) and any counterstains used.

Experimental Workflow

The following diagram outlines the general workflow for the staining and analysis of amyloid-β plaques using this compound.

Caption: A generalized workflow for the staining and analysis of amyloid-β plaques using this compound.

Conclusion

This compound is a powerful and specific fluorescent probe for the detection and characterization of amyloid-β plaques. Its unique photophysical properties and binding mechanism make it an invaluable tool for researchers in the fields of Alzheimer's disease and other neurodegenerative disorders. The detailed protocols and workflows provided in this guide are intended to facilitate the successful application of this compound in a research setting, contributing to a deeper understanding of the molecular pathology of amyloid-related diseases.

References

- 1. Toxic fibrillar oligomers of amyloid-β have cross-β structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Luminescent Conjugated Oligothiophene h-FTAA Attenuates the Toxicity of Different Aβ Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the q-FTAA Mechanism of Action for Amyloid Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadro-formylthiophene acetic acid (q-FTAA) is a member of the luminescent conjugated oligothiophene (LCO) family, a class of fluorescent probes renowned for their ability to bind selectively to protein aggregates. These molecules are pivotal in studying neurodegenerative diseases like Alzheimer's Disease (AD), which are characterized by the deposition of amyloid plaques. Unlike traditional dyes such as Congo red or Thioflavin T (ThT), LCOs like this compound offer a distinct advantage: their flexible thiophene backbone allows them to adapt to the specific conformation of the protein aggregate they bind. This interaction results in a unique spectral fingerprint, enabling the differentiation of various amyloid polymorphs. This guide provides a detailed overview of the mechanism of action, quantitative binding properties, and experimental protocols associated with this compound for amyloid binding.

Core Mechanism of Action

The binding of this compound to amyloid fibrils is a structurally specific interaction driven by the unique architecture of both the ligand and the protein aggregate. Amyloid fibrils are characterized by a cross-β structure, where β-sheets run perpendicular to the fibril axis, creating repetitive grooves and surfaces.

The proposed mechanism for this compound binding involves its intercalation into grooves along the amyloid fibril axis. The planar, conjugated thiophene backbone of this compound facilitates insertion into these hydrophobic pockets. The binding is further stabilized by electrostatic interactions between the negatively charged carboxyl groups on the this compound molecule and positively charged amino acid residues (e.g., lysine) that line the edges of the amyloid fibril groove.

This conformation-dependent binding is the key to this compound's utility. When this compound binds to an amyloid fibril, the rotation around the single C-C bonds in its thiophene backbone is restricted. This restriction alters the electronic properties of the molecule, leading to a significant increase in its fluorescence quantum yield and a characteristic shift in its emission spectrum. Because different amyloid polymorphs present subtly different groove topographies, this compound will adopt a slightly different conformation upon binding to each, resulting in distinguishable spectral signatures. Specifically, this compound shows a preference for binding to mature, dense-cored amyloid plaques over more diffuse, immature amyloid deposits[1][2].

References

q-FTAA as a Fluorescent Probe for Protein Aggregates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The misfolding and subsequent aggregation of proteins is a central pathological hallmark of a wide range of debilitating neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. The development of molecular tools to specifically detect and characterize these protein aggregates is paramount for understanding disease mechanisms, diagnosing these conditions at earlier stages, and for the discovery of novel therapeutic interventions. Among the arsenal of fluorescent probes, the luminescent conjugated oligothiophene (LCO) quadro-formylthiophene acetic acid (q-FTAA) has emerged as a valuable tool for the specific detection of mature, compact protein aggregates.

This technical guide provides a comprehensive overview of this compound, detailing its properties, applications, and the experimental protocols for its use. The information is tailored for researchers, scientists, and drug development professionals working in the field of neurodegenerative diseases and protein misfolding disorders.

Core Principles of this compound Function

This compound is a tetrameric luminescent conjugated oligothiophene, a class of molecules known for their ability to bind to the cross-β-sheet structures characteristic of amyloid fibrils. Upon binding to these protein aggregates, the flexible thiophene backbone of this compound becomes more planar, leading to a significant increase in its fluorescence quantum yield and a characteristic spectral shift. This property allows for the sensitive and specific detection of protein aggregates.

One of the key features of this compound is its preference for binding to mature, densely packed amyloid fibrils, such as the cored plaques found in Alzheimer's disease brain tissue.[1] This specificity allows researchers to distinguish between different morphological subtypes of protein aggregates, particularly when used in conjunction with other LCOs like hepta-formylthiophene acetic acid (h-FTAA), which exhibits a broader binding profile that includes less mature, diffuse aggregates.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related LCOs. It is important to note that specific binding affinities and fluorescence properties can vary depending on the specific protein aggregate, its conformation, and the experimental conditions.

Table 1: Binding Affinities of LCOs for Protein Aggregates

| Probe | Protein Aggregate | Binding Affinity (Kd/EC50) | Reference(s) |

| This compound | Recombinant Aβ42 fibrils | ~330–630 nM (EC50) | [2] |

| p-FTAA | Tau filaments | 142 nM (EC50) | |

| p-FTAA | α-synuclein aggregates | 15.7 ± 3.4 nM (Kd) | [3] |

| h-FTAA | Recombinant Aβ42 fibrils | ~250 nM (EC50) | [2] |

| LCOs (general) | Recombinant PrP fibrils | Low nM range (Kd) | [2] |

Table 2: Spectral Properties of this compound

| Property | Unbound in PBS | Bound to Aβ Fibrils | Reference(s) |

| Excitation Maximum | ~430 nm | ~450 nm | [4] |

| Emission Maximum | Not significantly fluorescent | ~500 nm (for tightly packed, mature fibrils) | [4][5] |

| Quantum Yield | Very low | Significantly increased (specific value not reported) | [6] |

| Stokes Shift | - | ~50 nm |

Experimental Protocols

Detailed methodologies for the application of this compound in key experiments are provided below. These protocols are based on established methods and can be adapted to specific research needs.

In Vitro Protein Aggregation Assay

This protocol describes how to monitor the kinetics of protein aggregation in vitro using this compound. The principle is based on the increase in this compound fluorescence as it binds to the forming amyloid fibrils.

Materials:

-

Lyophilized recombinant protein (e.g., Aβ, tau, α-synuclein)

-

Aggregation buffer (e.g., PBS, pH 7.4)

-

This compound stock solution (1 mM in DMSO)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection capabilities (excitation ~450 nm, emission ~500 nm)

-

Incubator with shaking capabilities

Procedure:

-

Protein Preparation: Prepare a stock solution of the recombinant protein by dissolving the lyophilized powder in an appropriate solvent (e.g., HFIP for Aβ, followed by evaporation and resuspension in DMSO). Dilute the protein stock to the desired final concentration in aggregation buffer.

-

This compound Working Solution: Prepare a working solution of this compound by diluting the stock solution in aggregation buffer to a final concentration of 1-10 µM.

-

Assay Setup: In a 96-well plate, add the protein solution and the this compound working solution to each well. Include control wells with protein only (to measure intrinsic fluorescence), this compound only (for background fluorescence), and buffer only.

-

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using the plate reader.

-

Data Analysis: Subtract the background fluorescence from the readings of the experimental wells. Plot the fluorescence intensity against time to obtain the aggregation curve. The lag time, elongation rate, and plateau phase can be determined from this curve.

Staining of Protein Aggregates in Fixed Cells (Immunofluorescence)

This protocol outlines the steps for detecting intracellular protein aggregates in cultured cells using this compound.

Materials:

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

This compound staining solution (1-5 µM in PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Fixation: Wash the cells on coverslips twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

-

This compound Staining: Incubate the cells with this compound staining solution for 30 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and this compound.

Staining of Protein Aggregates in Tissue Sections

This protocol provides a method for staining protein aggregates in brain tissue sections with this compound.

Materials:

-

Frozen or paraffin-embedded brain tissue sections on microscope slides

-

Ethanol series (100%, 95%, 70%)

-

Distilled water

-

PBS

-

This compound staining solution (1.5 µM in PBS)[1]

-

Mounting medium

-

Fluorescence microscope or confocal microscope

Procedure:

-

Deparaffinization and Rehydration (for paraffin-embedded sections): Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

-

Fixation (for frozen sections): Thaw frozen sections at room temperature and fix in 100% ethanol for 10 minutes, followed by 70% ethanol for 5 minutes.[1]

-

Washing: Wash the sections with distilled water and then with PBS.

-

This compound Staining: Incubate the sections with 1.5 µM this compound in PBS for 30 minutes at room temperature in the dark.[1]

-

Washing: Wash the sections three times with PBS for 5 minutes each.[1]

-

Mounting: Mount the coverslips using an aqueous mounting medium.

-

Imaging: Acquire fluorescence images using a microscope equipped for fluorescence or confocal microscopy. For spectral imaging, an excitation of 458 nm can be used, and emission can be collected from 470 to 690 nm.[1]

Signaling Pathways and Logical Relationships

The primary utility of this compound lies in its direct interaction with the physical structure of protein aggregates rather than modulating a specific signaling pathway. However, it can be employed to visualize the outcomes of signaling events that lead to protein aggregation or clearance. For example, this compound can be used to assess the efficacy of drugs that aim to reduce aggregate load by promoting autophagy or inhibiting aggregation pathways.

Conclusion

This compound is a powerful and specific fluorescent probe for the detection of mature protein aggregates. Its distinct spectral properties and preference for compact fibrillar structures make it a valuable tool for researchers in the field of neurodegenerative diseases. By providing quantitative data and detailed experimental protocols, this guide aims to facilitate the effective use of this compound in elucidating the mechanisms of protein aggregation and in the development of novel therapeutics. While further research is needed to fully characterize its binding to a broader range of protein aggregates, this compound, especially when used in multimodal imaging approaches, holds significant promise for advancing our understanding of protein misfolding disorders.

References

- 1. Multimodal fluorescence microscopy of prion strain specific PrP deposits stained by thiophene-based amyloid ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient characterization of multiple binding sites of small molecule imaging ligands on amyloid-beta, tau and alpha-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A single-domain antibody for the detection of pathological Tau protein in the early stages of oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]

- 5. journals.plos.org [journals.plos.org]

- 6. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to q-FTAA for In Vitro Amyloid Fibril Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of quadri-formylthiophene acetic acid (q-FTAA), a fluorescent probe for the sensitive and specific detection of amyloid fibrils in vitro. This document details the core principles of this compound-based assays, experimental protocols, and data interpretation, offering a valuable resource for researchers in neurodegenerative disease, protein misfolding disorders, and drug discovery.

Introduction to this compound

Quadri-formylthiophene acetic acid (this compound) is a luminescent conjugated oligothiophene (LCO) that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure characteristic of amyloid fibrils. As a tetrameric thiophene derivative, this compound is particularly effective in staining mature and compact amyloid aggregates. Its flexible thiophene backbone allows for conformational restriction upon binding, leading to distinct spectral properties that can be leveraged for the specific detection and characterization of amyloid polymorphs. This property makes this compound a valuable tool for studying the kinetics of amyloid formation and for screening potential inhibitors of amyloid aggregation.

Mechanism of Action

The fluorescence of this compound is quenched in aqueous solution due to rotational freedom around the thiophene-thiophene bonds. Upon interaction with amyloid fibrils, the planar and hydrophobic surfaces of the cross-β-sheet structure provide a binding pocket for this compound. This binding restricts the torsional freedom of the thiophene backbone, leading to a planarization of the molecule and a significant enhancement of its fluorescence. The precise emission spectrum of this compound can vary depending on the specific morphology of the amyloid fibril it binds to, a feature that allows for the differentiation of amyloid polymorphs, often in combination with other LCOs like hepta-formylthiophene acetic acid (h-FTAA).

Luminescent Conjugated Oligothiophenes (LCOs): A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luminescent conjugated oligothiophenes (LCOs) are a versatile class of fluorescent probes that have emerged as powerful tools in neuroscience research, particularly in the study of neurodegenerative diseases.[1] These molecules are characterized by a flexible thiophene backbone which allows them to bind to and optically distinguish between different types of protein aggregates, a hallmark of many neurodegenerative disorders.[1] This technical guide provides an in-depth overview of LCOs, their properties, and their application in neuroscience, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes.

Core Principles of LCOs in Neuroscience

The utility of LCOs in neuroscience stems from their unique photophysical properties. When an LCO binds to a protein aggregate, the conformation of its flexible thiophene backbone is constrained.[1] This conformational change is dependent on the specific morphology of the protein aggregate, leading to distinct spectral signatures—changes in the excitation and emission spectra of the LCO.[1] This property allows researchers to not only detect the presence of protein aggregates but also to gain insights into their structural heterogeneity. LCOs have been successfully employed to identify a wide range of protein aggregates, including those composed of amyloid-β (Aβ), tau, and α-synuclein, which are implicated in Alzheimer's disease and Parkinson's disease, respectively.[2][3][4]

Quantitative Data: Photophysical Properties and Binding Affinities

The selection of an appropriate LCO for a specific research application depends on its photophysical characteristics and its binding affinity for the target protein aggregate. The following tables summarize key quantitative data for several commonly used LCOs.

| LCO | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Target Aggregates | Reference |

| p-FTAA | ~450 | ~515 (monomer), ~546 (fibril-bound) | 0.27 | Aβ, Tau | [5][6][7] |

| h-FTAA | ~480 | ~550 (in PBS), ~550-580 (fibril-bound) | Not Reported | Aβ, α-synuclein | [4][8][9] |

| HS-84 | ~430 | ~512, 547 | Not Reported | Tau, Aβ | [10][11] |

| HS-169 | ~375, ~535 | ~665 | Not Reported | Aβ | [10][11] |

| LCO | Target Aggregate | Binding Affinity (Kd) | Reference |

| p-FTAA | Tau (soluble aggregates) | 0.20 µM | [12] |

| p-FTAA | Tau (filaments in neurons) | 0.14 µM (EC50) | [3] |

| p-FTAA | Aβ40 (late aggregates) | 0.65 µM | [12] |

| h-FTAA | α-synuclein (pre-formed fibrils) | < 100 nM | [4] |

| pTP-TFE | Tau (soluble aggregates) | 38 nM | [5] |

| pTP-TFE | Aβ40 (early aggregates) | 7.58 µM | [5] |

Key Experimental Protocols

Protocol 1: Staining of Protein Aggregates in Deparaffinized Brain Tissue with p-FTAA

This protocol details the steps for fluorescently labeling protein aggregates in formalin-fixed, paraffin-embedded (FFPE) brain tissue sections using the LCO, p-FTAA.

Materials:

-

Deparaffinized and rehydrated tissue slides

-

p-FTAA stock solution (e.g., 3 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Sodium borohydride (1 mg/mL in deionized water)

-

Mounting medium

-

Coverslips

Procedure:

-

Rehydration and Equilibration: Wash deparaffinized tissue slides with deionized water. To reduce autofluorescence, equilibrate the slides in a freshly prepared solution of 1 mg/mL sodium borohydride for 20 minutes at room temperature. Following this, equilibrate the slides in PBS for 10 minutes.

-

p-FTAA Staining: Prepare a 3 µM working solution of p-FTAA in PBS from the stock solution. Apply the p-FTAA working solution to the tissue sections, ensuring complete coverage. Incubate for 30 minutes at room temperature in the dark.

-

Washing: Gently rinse the slides with PBS to remove unbound p-FTAA.

-

Mounting: Mount a coverslip onto each slide using an appropriate mounting medium.

-

Curing and Imaging: Allow the slides to cure for at least 30 minutes at room temperature, protected from light. The slides are then ready for imaging using a fluorescence microscope with appropriate filter sets for p-FTAA (Excitation ~450 nm, Emission ~500-600 nm).

Protocol 2: In Vitro Fluorescence Binding Assay of LCOs with Pre-formed Amyloid Fibrils

This protocol outlines a method to determine the binding affinity (Kd) of an LCO to pre-formed amyloid fibrils in a cell-free system.

Materials:

-

Lyophilized amyloid peptide (e.g., Aβ1-42, α-synuclein)

-

Appropriate buffer for fibril formation (e.g., PBS, Tris-HCl)

-

LCO stock solution (in DMSO)

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Fibril Preparation: Prepare amyloid fibrils by dissolving the lyophilized peptide in the appropriate buffer and incubating under conditions that promote aggregation (e.g., 37°C with agitation for several days). The formation of fibrils should be confirmed by other methods such as Thioflavin T (ThT) fluorescence or transmission electron microscopy (TEM).

-

Binding Assay Setup: In a 96-well black microplate, add a fixed concentration of the pre-formed amyloid fibrils to each well. Then, add increasing concentrations of the LCO to be tested to different wells. Include control wells with LCO only (no fibrils) to measure background fluorescence.

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 1-2 hours), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader. The excitation and emission wavelengths should be optimized for the specific LCO being used.

-

Data Analysis: Subtract the background fluorescence (from LCO-only wells) from the fluorescence readings of the wells containing fibrils. Plot the background-corrected fluorescence intensity as a function of the LCO concentration. Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Visualization of Workflows and Pathways

Experimental Workflow for LCO Staining of Brain Tissue

The following diagram illustrates the key steps involved in the preparation and staining of brain tissue sections with LCOs for the detection of protein aggregates.

LCOs in the Context of Protein Aggregation and Cellular Dysfunction

LCOs are instrumental in identifying the protein aggregates that are known to disrupt key cellular pathways, leading to neurodegeneration. The diagram below illustrates the role of LCOs in detecting these aggregates and their relationship to downstream cellular consequences.

Conclusion

Luminescent conjugated oligothiophenes represent a significant advancement in the toolbox for neuroscience research. Their ability to specifically label and spectrally distinguish different protein aggregate morphologies provides an unparalleled opportunity to investigate the pathological hallmarks of neurodegenerative diseases.[1] The quantitative data and detailed protocols provided in this guide are intended to facilitate the adoption and successful implementation of LCO-based techniques in the laboratory. Furthermore, the visualized workflows and pathways highlight the central role of LCOs in connecting the presence of protein aggregates to their detrimental effects on cellular function. As research in this field continues to evolve, LCOs will undoubtedly play a crucial role in unraveling the complexities of neurodegeneration and in the development of novel diagnostic and therapeutic strategies.

References

- 1. Luminescent conjugated poly- and oligo-thiophenes: optical ligands for spectral assignment of a plethora of protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anionic Oligothiophenes Compete for Binding of X‐34 but not PIB to Recombinant Aβ Amyloid Fibrils and Alzheimer's Disease Brain‐Derived Aβ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The fluorescent pentameric oligothiophene pFTAA identifies filamentous tau in live neurons cultured from adult P301S tau mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. The Luminescent Conjugated Oligothiophene h-FTAA Attenuates the Toxicity of Different Aβ Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Luminescent Oligothiophene p-FTAA Converts Toxic Aβ1–42 Species into Nontoxic Amyloid Fibers with Altered Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In vivo detection of tau fibrils and amyloid β aggregates with luminescent conjugated oligothiophenes and multiphoton microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A fluorescent molecular imaging probe with selectivity for soluble tau aggregated protein - PMC [pmc.ncbi.nlm.nih.gov]

The Role of q-FTAA in Alzheimer's Disease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] The conformation and morphology of these protein aggregates are highly heterogeneous, and this diversity is thought to contribute to the clinical and pathological variability observed in AD patients.[2] Luminescent conjugated oligothiophenes (LCOs), such as the tetrameric formyl thiophene acetic acid (q-FTAA), have emerged as powerful tools for the sensitive and specific detection and characterization of these pathological protein aggregates.[3] Their unique spectral properties, which change upon binding to different amyloid conformations, allow for the differentiation of plaque types and may provide insights into disease subtypes and progression.[2][4] This technical guide provides a comprehensive overview of the role of this compound in Alzheimer's disease research, detailing its binding characteristics, experimental applications, and the methodologies for its use.

Data Presentation: Quantitative Properties of this compound

The utility of this compound as a research tool is rooted in its distinct fluorescence characteristics upon interaction with amyloid aggregates. The following tables summarize key quantitative data related to its spectral properties and binding affinities.

| Parameter | Value | Target Aggregate | Reference |

| Excitation Maximum | 458 nm | Aβ Plaques | [2] |

| Emission Maximum | ~502 nm | Cored Aβ Plaques | [2][4] |

| EC50 | 330-630 nM | Recombinant Aβ42 fibrils | [5] |

Table 1: Spectral and Binding Properties of this compound

The spectral properties of LCOs can be used to differentiate between amyloid plaque subtypes. The ratio of fluorescence intensities at different wavelengths provides a quantitative measure of the conformational state of the bound amyloid.

| LCO Combination | Ratio (Emission Wavelengths) | Plaque Type Interpretation | Brain Region of Significance (in some studies) | Reference |

| This compound/h-FTAA | 540 nm / 500 nm | Higher ratio suggests preferential binding of this compound to compact, cored plaques. A lower ratio indicates a higher proportion of h-FTAA binding, often associated with diffuse plaques. | Frontal and Occipital Cortex | [2] |

| This compound | 500 nm / 510 nm | Used to quantitatively evaluate the spectral signature of Aβ plaques stained by this compound. Significant differences in this ratio have been observed in cored plaques between rapidly and slowly progressive AD cases. | Frontal and Temporal Cortex | [2] |

| h-FTAA | 550/510 nm, 580/510 nm, 550/500 nm, 580/500 nm | These ratios are used to characterize the more complex emission spectrum of h-FTAA bound to Aβ, helping to discriminate between AD subtypes. | Temporal and Frontal Cortex | [2] |

Table 2: Fluorescence Ratios for Amyloid Plaque Characterization

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for key experiments.

Protocol 1: Staining of Human Brain Tissue with this compound

This protocol is adapted from studies investigating Aβ plaque conformations in post-mortem human brain tissue.[2][6]

Materials:

-

Fresh-frozen or formalin-fixed, paraffin-embedded (FFPE) human brain sections (10-12 μm thick)

-

This compound and h-FTAA stock solutions

-

Phosphate-buffered saline (PBS)

-

Ethanol (100% and 70%)

-

Carnoy's fluid (6:3:1 Ethanol/Chloroform/Acetic Acid) - for some protocols

-

MilliQ water

-

DAKO fluorescent mounting medium

-

Coverslips

Procedure for Fresh-Frozen Sections:

-

Thaw brain cryosections at room temperature for 1 hour.

-

Fix the sections in 100% ethanol for 10 minutes, followed by 70% ethanol for 5 minutes.

-

Rehydrate in double-distilled water for 5 minutes.

-

Immerse in PBS for 15 minutes.

-

Prepare the staining solution: Dilute this compound to a final concentration of 1.5 µM in PBS. For co-staining, a mixture of this compound (2.4 µM) and h-FTAA (0.77 µM) in MilliQ water can be used.[2][6]

-

Apply the staining solution dropwise to the tissue sections and incubate for 30 minutes at room temperature in the dark.[2]

-

Rinse the sections with PBS three times for 5 minutes each.

-

Allow the sections to air dry under ambient conditions.

-

Mount with DAKO mounting medium and seal the coverslip.

-

Store the slides in the dark overnight before imaging.

Procedure for FFPE Sections (General Steps, requires optimization):

-

Deparaffinize sections using standard histological procedures (e.g., xylene and ethanol gradient).

-

Perform antigen retrieval if co-staining with antibodies. For this compound alone, this may not be necessary but should be optimized.

-

Proceed with the staining protocol as described for fresh-frozen sections from step 4.

Protocol 2: In Vivo Two-Photon Microscopy of Aβ Plaques in Mouse Models

This is a generalized protocol based on standard in vivo imaging techniques in AD mouse models. Specific parameters for this compound administration should be optimized.

Materials:

-

Alzheimer's disease mouse model (e.g., 5xFAD) with a chronically implanted cranial window.

-

This compound solution for injection (preparation and concentration to be optimized, likely in a vehicle like DMSO and saline).

-

Anesthesia (e.g., isoflurane).

-

Two-photon microscope with a Ti:Sapphire laser.

Procedure:

-

Anesthetize the mouse with isoflurane (1-2% in oxygen).

-

Secure the mouse on the microscope stage.

-

Prepare the this compound solution for intravenous or intraperitoneal injection. The exact dosage and administration route need to be empirically determined for optimal plaque labeling and minimal background fluorescence.

-

Administer the this compound solution.

-

Allow time for the probe to circulate and bind to Aβ plaques. The optimal imaging window post-injection (e.g., hours to days) should be determined.

-

Perform two-photon imaging using an excitation wavelength appropriate for this compound (e.g., around 900 nm, as two-photon excitation is typically double the one-photon wavelength).

-

Acquire z-stacks of fluorescently labeled plaques in the brain cortex.

-

Longitudinal imaging can be performed over days to weeks to monitor plaque dynamics.

Visualizations: Signaling Pathways and Experimental Workflows

Amyloid Cascade Hypothesis and Downstream Signaling

The accumulation of Aβ, which this compound labels, is a central event in the amyloid cascade hypothesis. This cascade is believed to trigger a series of downstream pathological events, including the hyperphosphorylation of tau and subsequent neurodegeneration. While this compound is a probe and not a modulator in this context, its ability to characterize Aβ conformers may help in understanding the triggers of this cascade.

References

- 1. Establishing the fluorescent amyloid ligand h-FTAA for studying human tissues with systemic and localized amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct conformers of amyloid beta accumulate in the neocortex of patients with rapidly progressive Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amyloid fibril polymorphism - a challenge for molecular imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemical signatures delineate heterogeneous amyloid plaque populations across the Alzheimer’s disease spectrum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to q-FTAA Fluorescence with Beta-Sheet Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

The misfolding and aggregation of proteins into beta-sheet-rich structures are hallmarks of numerous debilitating human disorders, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. The development of sensitive and specific probes for the detection and characterization of these amyloid-like aggregates is paramount for early diagnosis, monitoring disease progression, and the development of novel therapeutics. Among the arsenal of molecular tools available, the luminescent conjugated oligothiophene (LCO) quadro-formylthiophene acetic acid (q-FTAA) has emerged as a powerful fluorescent probe for the study of beta-sheet structures. This technical guide provides a comprehensive overview of the basic principles of this compound fluorescence, its interaction with beta-sheet architectures, and detailed experimental protocols for its application.

Core Principles of this compound Fluorescence

This compound is a tetrameric oligothiophene, a class of molecules characterized by a flexible conjugated backbone.[1] The fluorescence of this compound is highly sensitive to its molecular conformation. In solution, the thiophene backbone is flexible and can adopt various non-planar conformations, which leads to inefficient fluorescence emission.

The fundamental principle behind the utility of this compound as a beta-sheet probe lies in the conformational restriction and planarization of its thiophene backbone upon binding to the ordered, repetitive structure of amyloid-like fibrils. The regular spacing of beta-strands in these aggregates provides a scaffold for the this compound molecule to dock, forcing its flexible backbone into a more planar conformation. This planarization extends the pi-electron conjugation along the thiophene chain, resulting in a significant increase in the fluorescence quantum yield and a characteristic shift in the emission spectrum.[2]

The interaction is thought to occur through a combination of hydrophobic and electrostatic interactions, with the anionic carboxyl groups of this compound potentially interacting with positively charged residues on the surface of the amyloid fibrils.[3] This binding is selective for the beta-sheet-rich amyloid conformation over the natively folded or monomeric forms of the protein.

A key feature of this compound and other LCOs is their ability to exhibit distinct spectral signatures when bound to different types of protein aggregates, a phenomenon known as spectral fingerprinting.[1] This allows for the differentiation of amyloid polymorphs and even distinct protein aggregates, such as amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of tau protein.[4] For instance, this compound preferentially binds to mature, compact amyloid plaques, while the longer heptameric LCO, h-FTAA, can detect more immature, diffuse amyloid deposits.[4][5]

Diagram of the this compound Binding and Fluorescence Mechanism

References

- 1. Dual-ligand fluorescence microscopy enables chronological and spatial histological assignment of distinct amyloid-β deposits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a library of oligothiophenes and their utilization as fluorescent ligands for spectral assignment of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based discovery of fiber-binding compounds that reduce the cytotoxicity of amyloid beta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Luminescent Oligothiophene p-FTAA Converts Toxic Aβ1–42 Species into Nontoxic Amyloid Fibers with Altered Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct conformers of amyloid beta accumulate in the neocortex of patients with rapidly progressive Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Darkness: A Technical Guide to the Binding Affinity of q-FTAA for Amyloid Plaques

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of the fluorescent probe, quatro-formyl thiophene acetic acid (q-FTAA), to amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. As a member of the luminescent conjugated oligothiophene (LCO) family, this compound has emerged as a valuable tool for the sensitive and specific detection of amyloid aggregates. This document provides a comprehensive overview of its binding characteristics, detailed experimental protocols for its application, and a visualization of the underlying molecular interactions.

Quantitative Analysis of this compound Binding Affinity

The interaction between this compound and amyloid-β fibrils has been characterized primarily through fluorescence-based assays. While a definitive dissociation constant (Kd) is not extensively reported in the literature, the effective concentration (EC50) for binding to recombinant Aβ42 fibrils has been determined. This value provides a crucial measure of the ligand's potency in labeling amyloid aggregates.

| Ligand | Amyloid Species | Method | Reported Value | Reference |

| This compound | Recombinant Aβ42 fibrils | Fluorescence Binding Assay | EC50: 330–630 nM |

It is important to note that the binding affinity of this compound can be influenced by the specific morphology of the amyloid plaque. Studies have shown that this compound preferentially binds to the dense, compact cores of mature amyloid plaques rather than diffuse amyloid deposits[1]. This characteristic allows for the differentiation of plaque subtypes within brain tissue.

Experimental Protocols

The following sections detail standardized protocols for the utilization of this compound in both in vitro and in situ applications for the study of amyloid plaques.

In Vitro Fluorescence Binding Assay

This protocol outlines a method to determine the binding of this compound to pre-formed amyloid-β fibrils in a solution-based assay.

Materials:

-

This compound stock solution (in DMSO or a suitable buffer)

-

Pre-formed synthetic amyloid-β (Aβ42) fibrils

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black plates with clear bottoms

-

Fluorometer or plate reader with fluorescence capabilities

Procedure:

-

Preparation of Aβ Fibrils: Synthesize or obtain commercially available Aβ42 peptides. Prepare fibrillar aggregates by incubating the peptide solution under appropriate conditions (e.g., 37°C with gentle agitation for 24-48 hours). Confirm fibril formation using methods such as Thioflavin T (ThT) fluorescence assay or transmission electron microscopy.

-

Serial Dilution of this compound: Prepare a series of dilutions of the this compound stock solution in PBS to achieve a range of final concentrations for the binding assay.

-

Binding Reaction: In a 96-well black plate, add a fixed concentration of pre-formed Aβ fibrils to each well. Subsequently, add the different concentrations of the this compound dilutions to the wells. Include control wells containing only Aβ fibrils (no this compound) and wells with only this compound (no fibrils) to measure background fluorescence.

-

Incubation: Incubate the plate at room temperature for a sufficient period (e.g., 1-2 hours) to allow the binding to reach equilibrium. Protect the plate from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. The excitation and emission maxima for this compound bound to amyloid fibrils should be determined empirically but are typically in the range of 450-500 nm for excitation and 500-600 nm for emission.

-

Data Analysis: Subtract the background fluorescence from the readings. Plot the fluorescence intensity as a function of the this compound concentration. The data can be fitted to a saturation binding curve to determine the EC50 value.

In Situ Staining of Amyloid Plaques in Brain Tissue

This protocol describes the staining of amyloid plaques with this compound in fixed brain sections from transgenic mouse models of Alzheimer's disease or human post-mortem tissue.

Materials:

-

Formalin-fixed, paraffin-embedded or frozen brain sections (10-20 µm thick) mounted on glass slides

-

This compound staining solution (e.g., 1-10 µM in PBS or a suitable buffer)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Distilled water

-

Ethanol series (e.g., 100%, 95%, 70%) for deparaffinization and rehydration (for paraffin sections)

-

Xylene or a xylene substitute (for paraffin sections)

-

Mounting medium

-

Coverslips

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration (for paraffin sections):

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the sections by sequential immersion in decreasing concentrations of ethanol (100%, 95%, 70%) and finally in distilled water.

-

-

Antigen Retrieval (Optional but Recommended): For improved staining, perform antigen retrieval by incubating the slides in a suitable buffer (e.g., citrate buffer, pH 6.0) at high temperature (e.g., 95-100°C) for a defined period.

-

Washing: Wash the sections with PBS.

-

Staining: Incubate the sections with the this compound staining solution in a humidified chamber at room temperature for 30-60 minutes. Protect from light.

-

Washing: Rinse the slides gently with PBS to remove unbound this compound. A brief dip in distilled water can also be performed.

-

Coverslipping: Mount a coverslip onto the tissue section using an aqueous mounting medium.

-

Microscopy: Visualize the stained amyloid plaques using a fluorescence microscope equipped with appropriate filters for this compound fluorescence.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental process and the underlying molecular interactions, the following diagrams have been generated using the DOT language.

Caption: Workflow for the in vitro fluorescence binding assay of this compound to Aβ fibrils.

Caption: Step-by-step workflow for in situ staining of amyloid plaques with this compound.

Caption: Molecular mechanism of this compound binding to amyloid-β fibrils.

The binding of this compound to amyloid fibrils is a multifaceted process driven by a combination of hydrophobic interactions, electrostatic forces, and π-π stacking between the planar thiophene backbone of the ligand and the aromatic residues within the β-sheet structure of the fibril. Upon binding, the rotational freedom of the this compound molecule becomes restricted, leading to a planarization of its conjugated system. This conformational change results in a significant enhancement of its fluorescence quantum yield, allowing for the sensitive detection of amyloid plaques. The specificity of this compound for the compact core of plaques suggests that the molecular architecture of these mature aggregates provides a more favorable binding pocket compared to the less organized structure of diffuse amyloid.

This technical guide provides a foundational understanding of the binding affinity and application of this compound for the study of amyloid plaques. Further research to elucidate a precise dissociation constant and to explore the kinetics of binding will continue to refine our understanding of this valuable molecular tool in the fight against Alzheimer's disease.

References

An In-depth Technical Guide to q-FTAA for the Identification of Different Amyloid Conformers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of quadro-formylthiophene acetic acid (q-FTAA), a luminescent conjugated oligothiophene (LCO), and its application in the identification and characterization of amyloid protein conformers. The ability of this compound to emit distinct fluorescence spectra upon binding to different amyloid structures makes it a powerful tool for studying the pathological hallmarks of neurodegenerative diseases such as Alzheimer's Disease (AD).

Introduction to this compound and Amyloid Polymorphism

Amyloid pathologies are characterized by the aggregation of misfolded proteins into highly organized, β-sheet rich fibrillar structures[1]. A critical feature of these aggregates is their structural diversity, known as polymorphism, where identical polypeptide chains can assemble into multiple, distinct amyloid conformations[1]. These conformational differences, or "strains," can correlate with variations in disease progression and pathology[2][3].

Luminescent Conjugated Oligothiophenes (LCOs) are a class of fluorescent probes that can differentiate between these amyloid conformers[2]. This compound is a tetrameric LCO that exhibits conformation-sensitive fluorescence. When this compound binds to the cross-β-sheet structure of an amyloid fibril, its flexible thiophene backbone becomes conformationally restricted, leading to a distinct, enhanced fluorescence emission[2]. The specific spectral signature is dependent on the precise topology of the binding site, allowing researchers to distinguish between different amyloid structures in situ[4][5].

Mechanism of Action

The core principle behind this compound's utility is the structure-dependent nature of its fluorescence. The unbound molecule in solution is flexible, resulting in low fluorescence. Upon binding to amyloid aggregates, the oligothiophene backbone is rigidified, leading to a significant increase in fluorescence quantum yield.

Different amyloid conformers present unique binding pockets. The interaction with these distinct environments forces the this compound backbone into slightly different planar conformations. These subtle changes in the probe's geometry alter its electronic energy levels, resulting in measurable shifts in the fluorescence emission spectrum[2]. For instance, this compound shows a preferential affinity for mature, tightly packed amyloid fibrils, such as those found in the core of Aβ plaques, while other LCOs like hepta-formylthiophene acetic acid (h-FTAA) bind to a wider range of amyloid deposits, including more immature, diffuse plaques[4]. This differential binding allows for the ratiometric analysis of plaque composition.

Quantitative Data and Analysis

The spectral shifts of this compound can be quantified to provide objective measures of amyloid conformation. Ratiometric analysis of the emission spectra is a common method. For example, the ratio of fluorescence intensity at two different wavelengths can serve as a robust indicator of the underlying amyloid structure[4].

Table 1: Spectral Properties of LCOs for Aβ Conformer Differentiation

| Probe | Target Amyloid Conformer | Typical Emission Peak (Excitation at 458 nm) | Ratiometric Analysis Example | Reference |

|---|---|---|---|---|

| This compound | Mature, compact Aβ (cored plaques) | ~500 nm | 500 nm / 510 nm ratio | [4] |

| h-FTAA | Immature/diffuse and cored Aβ plaques | ~540-550 nm | 540 nm / 500 nm ratio (in co-staining) |[4] |

Studies have shown significant differences in the this compound 500/510 nm ratio when comparing cored plaques in the frontal and temporal regions of rapidly progressive AD (rpAD) versus sporadic AD (spAD) cases, suggesting distinct Aβ conformations[4].

Table 2: Binding Affinities of LCOs to Recombinant Aβ Fibrils

| Ligand | Amyloid Fibril | Binding Affinity (EC50 / Kd) | Reference |

|---|---|---|---|

| This compound | Aβ42 | ~330–630 nM (EC50) | [6] |

| h-FTAA | Aβ42 | ~250 nM (EC50) |[6] |

The distinct binding affinities and spectral outputs of this compound and h-FTAA underscore their complementary use in dissecting the heterogeneity of amyloid deposits[4]. This compound is highly specific for mature amyloid, whereas h-FTAA detects a broader spectrum of Aβ deposits, including oligomers and diffuse plaques[4].

Experimental Protocols

This section provides a detailed methodology for staining brain tissue sections with this compound for the analysis of amyloid conformers.

A. Tissue Preparation and Staining Protocol

This protocol is adapted from studies on human brain cryosections[4].

-

Sectioning: Use 12 μm thick cryosections of brain tissue.

-

Thawing & Fixation: Thaw sections at room temperature for 1 hour. Fix in 100% ethanol for 10 minutes, followed by 70% ethanol for 5 minutes.

-

Rehydration: Treat with double-distilled water for 5 minutes.

-

Buffering: Immerse sections in Phosphate-Buffered Saline (PBS) for 15 minutes.

-

Staining: Add 1.5 μM this compound in PBS dropwise to cover the tissue sections. Incubate for 30 minutes at room temperature in the dark.

-

Washing: Rinse the sections with PBS three times for 5 minutes each to remove unbound probe.

-

Mounting: Allow sections to dry under ambient conditions and mount with an aqueous mounting medium.

B. Fluorescence Imaging and Spectral Analysis

-

Microscopy: Use a confocal laser scanning microscope for imaging and spectral acquisition.

-

Excitation: Excite the sample using a 458 nm laser line[4].

-

Spectral Collection: Record fluorescence emission spectra from 470 nm to 690 nm with a bandwidth of 10 nm[4].

-

Data Acquisition: For quantitative analysis, collect a minimum of ten emission spectra from different regions of interest (ROIs) within each morphologically distinct plaque (e.g., cored vs. diffuse)[4].

-

Normalization and Analysis: Average the spectra for each plaque. Normalize the mean spectra by the peak intensity at 500 nm for this compound[4]. Calculate intensity ratios (e.g., 500 nm / 510 nm) for quantitative comparison of conformers.

Logical Framework for Conformer Differentiation

The differentiation of amyloid conformers using this compound is based on a logical chain of events: the structural variation of the amyloid fibril dictates the binding mode of the probe, which in turn determines the spectral output.

Conclusion

This compound and other LCOs represent a significant advancement over traditional amyloid dyes like Congo red and Thioflavin T, which typically lack the ability to report on the conformational state of protein aggregates[2][7]. The capacity of this compound to provide spectral signatures unique to different amyloid conformers offers a powerful method for investigating the structural heterogeneity of amyloid plaques in situ. This technique provides crucial insights into the molecular basis of amyloid-related diseases, aids in the characterization of disease subtypes, and can be a valuable tool in the development and evaluation of therapeutic strategies aimed at modifying amyloid aggregation.

References

- 1. Amyloid Structure: Conformational Diversity and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid fibril polymorphism - a challenge for molecular imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modeling the Competition between Misfolded Aβ Conformers That Produce Distinct Types of Amyloid Pathology in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct conformers of amyloid beta accumulate in the neocortex of patients with rapidly progressive Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Efficient characterization of multiple binding sites of small molecule imaging ligands on amyloid-beta, tau and alpha-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jove.com [jove.com]

An In-Depth Technical Guide to Thophene-Based Amyloid Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based ligands have emerged as a powerful class of molecules for the detection and characterization of amyloid aggregates, which are pathological hallmarks of numerous neurodegenerative diseases, including Alzheimer's disease and prion diseases.[1][2] These fluorescent probes offer significant advantages over traditional amyloid-binding dyes like Congo Red and Thioflavin T (ThT), primarily due to their conformational flexibility and resulting environment-sensitive fluorescence.[3][4][5] This allows for not only the detection but also the spectral discrimination of different types of protein aggregates and even polymorphic variants of the same protein.[1][4][5]

The core structure of these ligands consists of a backbone of linked thiophene rings. The first generation of these probes were polydisperse polythiophenes, such as polythiophene acetic acid (PTAA).[3][6] Subsequent development led to chemically defined luminescent conjugated oligothiophenes (LCOs), which are composed of a specific number of thiophene units, typically five (pentameric) or seven (heptameric).[6][7][8] Further structural modifications, such as the incorporation of donor-acceptor-donor (D-A-D) motifs, have yielded ligands with enhanced spectral properties and selectivity for specific amyloid species, such as amyloid-beta (Aβ) or tau aggregates.[5][9][10] This guide provides a comprehensive overview of the core aspects of thiophene-based amyloid ligands, including their quantitative properties, experimental protocols, and mechanisms of action.

Data Presentation: Quantitative Properties of Thiophene-Based Amyloid Ligands

The utility of a thiophene-based ligand is largely determined by its binding affinity for amyloid aggregates and its fluorescence characteristics upon binding. The following tables summarize key quantitative data for some of the most well-characterized thiophene-based amyloid ligands.

| Ligand Name | Chemical Class | Target Amyloid | Binding Affinity (Kd/EC50) | Reference |

| p-FTAA | Pentameric LCO | Tau filaments | 142 nM (EC50) | [11] |

| p-FTAA | Pentameric LCO | α-synuclein fibrils | 15.7 ± 3.4 nM (Kd) | [3] |

| h-FTAA | Heptameric LCO | α-synuclein fibrils | < 100 nM (Kd) | [12] |

| HS-84 | Pentameric LCO | Protein aggregates | Nanomolar affinity | [13] |

| HS-169 | D-A-D LCO | Protein aggregates | Not specified | [13] |

| HS-276 | Thiophene-based | Aβ aggregates | Not specified | [14][15] |

| LL-1 | D-A-D LCO | Aβ aggregates | Not specified | [14][15] |

Table 1: Binding Affinities of Thiophene-Based Amyloid Ligands. This table presents the reported dissociation constants (Kd) or half-maximal effective concentrations (EC50) for various thiophene-based ligands with their respective amyloid targets. Lower values indicate higher binding affinity.

| Ligand Name | Excitation Max (nm) | Emission Max (nm) | Key Spectral Features | Reference |

| p-FTAA | ~450 | 520 and 545 (bound) | Exhibits two distinct emission maxima when bound to amyloid fibrils. | [16] |

| h-FTAA | 434 | 540 (bound) | Shows distinct spectral signatures upon binding to different protein aggregates. | [16] |

| HS-276 | Not specified | 460 (bound to Aβ) | Blueshifted fluorescence upon binding. | [14][15] |

| LL-1 | Not specified | 660 (bound to Aβ) | Redshifted fluorescence upon binding. | [14][15] |

| PTAA | ~450 | 550 (free), 580 (bound) | Undergoes a red shift in both absorbance and emission upon binding to amyloids. | [3] |

| ThT | 385 (free), 450 (bound) | 445 (free), 482 (bound) | Significant increase in fluorescence upon binding to amyloid fibrils. | [6][17] |

Table 2: Fluorescence Properties of Thiophene-Based Amyloid Ligands. This table summarizes the excitation and emission maxima of various thiophene-based ligands in their free and amyloid-bound states. The ability of some ligands to exhibit shifts in their emission spectra upon binding to different amyloid structures is a key feature for their application in distinguishing aggregate polymorphism.

Mandatory Visualizations

Chemical Evolution of Thiophene-Based Amyloid Ligands

Caption: Evolution of thiophene-based amyloid ligands.

General Experimental Workflow for Ligand Evaluation

Caption: Workflow for evaluating new thiophene-based amyloid ligands.

Proposed Mechanism of Amyloid Detection

References

- 1. Thioflavin T spectroscopic assay [assay-protocol.com]

- 2. researchgate.net [researchgate.net]

- 3. Extrinsic Amyloid-Binding Dyes for Detection of Individual Protein Aggregates in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. sigurdsonlab.ucsd.edu [sigurdsonlab.ucsd.edu]

- 8. liu.diva-portal.org [liu.diva-portal.org]

- 9. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. pFTAA: a high affinity oligothiophene probe that detects filamentous tau in vivo and in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Proteophenes – Amino Acid Functionalized Thiophene‐based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pentameric Thiophene-Based Ligands that Spectrally Discriminate Amyloid-β and Tau Aggregates Display Distinct Solvatochromism and Viscosity-Induced Spectral Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Application of q-FTAA and Its Derivatives for Amyloid Plaque Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the fluorescent probe, q-FTAA (quadro-formylthiophene acetic acid), and its derivatives. It details the experimental protocols for their synthesis and application in the detection of protein aggregates, particularly amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs) associated with Alzheimer's disease. This document also presents key quantitative data for these compounds and visualizes the relevant biological pathways and experimental workflows.

Core Synthesis of this compound and Derivative Compounds

The synthesis of this compound and its derivatives, such as q-HTAA, h-HTAA, and h-FTAA, is based on the iterative formylation and hydrolysis of oligothiophene precursors. The foundational synthesis protocols are detailed in the work by Klingstedt et al. (2011)[1].

Experimental Protocol: Synthesis of this compound (3)

The synthesis of this compound involves the hydrolysis of its corresponding ester precursor. The following protocol is adapted from Klingstedt et al. (2011)[1].

General Procedure D: Hydrolysis of Thiophene Acetic Acid Esters

-

To a solution of the thiophene acetic acid ester in a suitable solvent (e.g., dioxane/water mixture), add an excess of a strong base (e.g., 1 M aqueous sodium hydroxide).

-

Stir the reaction mixture at room temperature for a sufficient time to ensure complete hydrolysis (typically monitored by TLC).

-

Upon completion, neutralize the reaction mixture with an acidic resin (e.g., Dowex).

-

Filter the mixture to remove the resin.

-

Remove the solvent from the filtrate under reduced pressure to yield the final product.

Synthesis of this compound (3) from Precursor 13

The specific synthesis of this compound (3) is achieved by applying General Procedure D to its precursor, compound 13 (the corresponding ester of this compound). The reaction proceeds quantitatively.[1]

Characterization Data for this compound (3) [1]

| Property | Value |

| UV Abs (dH₂O) | λmax = 392 nm |

| FT-IR νmax (KBr pellet) | 636, 688, 775, 788, 866, 1394, 1448, 1568, 3416 cm⁻¹ |

| ¹H NMR (D₂O) | δ 3.68 (s, 4H), 7.01 (d, J = 5.1 Hz, 1H), 7.15 (d, J = 3.9 Hz, 1H), 7.20 (d, J = 3.9 Hz, 1H), 7.23 (d, J = 3.9 Hz, 1H), 7.23 (s, 1H), 7.36 (d, J = 5.1 Hz, 1H), 7.46 (d, J = 3.9 Hz, 1H) |

| ¹³C NMR (D₂O) | δ 38.3, 124.3, 124.5, 126.3, 126.6, 129.1, 131.7, 131.9, 132.0, 132.1, 133.8, 134.2, 134.4, 135.1, 136.0, 139.5, 141.0, 169.8, 179.5, 180.0 |

Synthesis of this compound Derivative: q-HTAA (2)

The synthesis of q-HTAA (2) follows the same general hydrolysis procedure (General Procedure D) applied to its ester precursor, compound 12. This reaction also proceeds quantitatively.[1]

Characterization Data for q-HTAA (2) [1]

| Property | Value |

| UV Abs (dH₂O) | λmax = 370 nm |

| FT-IR νmax (KBr pellet) | 641, 691, 835, 1235, 1268, 1384, 1420, 1498, 1566, 3059, 3395 cm⁻¹ |

| ¹H NMR (D₂O) | δ 3.63 (s, 2H), 3.69 (s, 2H), 7.01 (dd, J = 5.0, 3.6 Hz, 1H), 7.05 (d, J = 5.2 Hz, 1H), 7.08 (s, 3H), 7.16 (dd, J = 3.6, 1.1 Hz, 1H), 7.32 (dd, J = 5.0, 1.1 Hz, 1H), 7.36 (d, J = 5.2 Hz, 1H) |

| ¹³C NMR (D₂O) | δ 38.1, 124.1, 124.7, 125.2, 126.6, 128.0, 128.4, 130.8, 131.5, 131.8, 134.0, 134.6, 135.0, 135.4, 135.7, 136.7, 179.5, 180.0 |

Quantitative Data: Binding Affinities and Spectroscopic Properties

This compound and its derivatives are luminescent conjugated oligothiophenes (LCOs) that exhibit distinct spectral properties upon binding to protein aggregates.

Table 1: Binding Affinities of LCOs to Aβ₄₂ Fibrils

| Compound | EC₅₀ (nM) |

| h-FTAA | ~250 |

| This compound | 330-630 |

Data from Bäck et al. as cited in[2]

Table 2: Spectroscopic Properties of LCOs Bound to Aβ₁₋₄₂ Fibrils

| Compound | Excitation λmax (nm) | Emission λmax (nm) |

| t-HTAA | 430 | 490 |

| q-HTAA | 430 | 490 |

| This compound | 430 | 505 |

| p-HTAA | 450 | 490 |

| p-FTAA | 450 | 507 |

Data from Klingstedt et al. (2011)[1]

Experimental Protocols for Application

The primary application of this compound and its derivatives is in the fluorescent labeling of amyloid plaques and neurofibrillary tangles in brain tissue for research and diagnostic purposes.

Experimental Protocol: Histological Staining of Brain Tissue Sections

This protocol is a generalized procedure based on methodologies described in multiple sources[1][3][4].

-

Tissue Preparation:

-

Use fresh-frozen or formalin-fixed paraffin-embedded brain tissue sections.

-

If using frozen sections, allow them to thaw to room temperature.

-

For paraffin-embedded sections, deparaffinize and rehydrate the tissue through a series of xylene and graded ethanol washes.

-

-

Staining:

-

Prepare a staining solution of the LCO (e.g., this compound) in a suitable buffer, such as phosphate-buffered saline (PBS). The concentration can range from 1 µM to 10 µM, depending on the specific LCO and application.

-

Apply the staining solution to the tissue sections and incubate for 30 minutes at room temperature in the dark.

-

-

Washing:

-

Gently wash the sections with PBS to remove unbound LCO. Perform three washes of 5 minutes each.

-

-

Mounting and Visualization:

-

Mount the stained sections with an aqueous mounting medium.

-

Visualize the stained aggregates using a fluorescence microscope with appropriate filter sets. For this compound, excitation is typically around 430-440 nm, and emission is collected above 470 nm.

-

Signaling Pathways and Experimental Workflows

This compound and its derivatives are instrumental in visualizing the pathological hallmarks of Alzheimer's disease. The following diagrams illustrate the relevant biological context and experimental workflows.

Alzheimer's Disease Pathogenesis and LCO Targeting

The following diagram illustrates the amyloidogenic pathway leading to the formation of Aβ plaques and the role of tau in forming neurofibrillary tangles, both of which are targeted by LCOs like this compound.

Caption: Alzheimer's disease pathway and LCO probe targeting.

Experimental Workflow: From Synthesis to Imaging

The following diagram outlines the general workflow from the chemical synthesis of this compound to its application in imaging protein aggregates in tissue samples.

Caption: General workflow for this compound synthesis and application.

References

- 1. Synthesis of a library of oligothiophenes and their utilization as fluorescent ligands for spectral assignment of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Oligothiophene–Porphyrin-Based Molecules That Can Be Utilized for Optical Assignment of Aggregated Amyloid-β Morphotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Foundational Studies Using q-FTAA for Amyloidosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloidosis encompasses a group of debilitating diseases characterized by the misfolding and aggregation of specific proteins into insoluble amyloid fibrils, which deposit in various tissues and organs, leading to progressive dysfunction. The ability to quantitatively and specifically detect these amyloid aggregates is paramount for diagnostics, monitoring disease progression, and the development of novel therapeutics. Luminescent conjugated oligothiophenes (LCOs), and specifically their quantitative thioflavin T analogue (q-FTAA), have emerged as powerful tools in the field of amyloid research. These fluorescent probes exhibit distinct spectral properties upon binding to different amyloid fibril conformations, offering a higher degree of sensitivity and specificity compared to traditional dyes like Congo red.[1] This technical guide provides an in-depth overview of the foundational studies utilizing this compound and its derivatives for the investigation of amyloidosis, with a focus on Alzheimer's disease (amyloid-beta) and transthyretin amyloidosis (ATTR).

Core Principles of this compound and LCOs

Luminescent conjugated oligothiophenes are a class of fluorescent probes characterized by a flexible thiophene backbone.[2] This flexibility allows the molecule to adapt its conformation to the specific topology of the amyloid fibril's binding site. This conformational restriction upon binding leads to a distinct fluorescence signature, enabling the differentiation of amyloid polymorphs.[2] Unlike the more rigid structure of traditional amyloid dyes, the spectral properties of LCOs, such as emission maxima and quantum yield, are highly sensitive to the morphology of the amyloid aggregate they interact with.[3] This unique characteristic allows for the potential identification of different amyloid strains and the tracking of conformational changes in amyloid deposits over time.[2]

Quantitative Data from Foundational Studies

The following tables summarize key quantitative data extracted from foundational studies on the use of FTAA derivatives in amyloidosis research.

Table 1: Spectral Properties of FTAA Derivatives Bound to Amyloid Fibrils

| FTAA Derivative | Amyloid Type | Excitation Max (nm) | Emission Max (nm) | Reference |

| This compound | Aβ (Cored Plaques) | ~450 | ~500 | [4][5] |

| h-FTAA | Aβ (Diffuse Plaques) | ~450 | ~540 | [4] |

| p-FTAA | α-synuclein fibrils | 450 | 550 | [6] |

| h-FTAA | ATTR | Not Specified | Yellow-Red Fluorescence | [1] |

Table 2: Binding Affinities of Amyloid Ligands

| Ligand | Amyloid Species | Dissociation Constant (Kd) | Technique | Reference |

| ThT | Aβ(1–42) fibrils | Not Specified | Fluorescence Titration | [7] |

| E163 | Aβ(1–42) fibrils | 25-500 nM | Fluorescence Competition | [7] |

| E197 | Aβ(1–42) fibrils | 25-500 nM | Fluorescence Competition | [7] |

| E363 | Aβ(1–42) fibrils | 25-500 nM | Fluorescence Competition | [7] |

| E570 | Aβ(1–42) fibrils | 25-500 nM | Fluorescence Competition | [7] |

| E704 | Aβ(1–42) fibrils | 25-500 nM | Fluorescence Competition | [7] |

Table 3: Comparison of h-FTAA and Congo Red for Amyloid Detection in Tissue

| Method | Sensitivity | Specificity | Notes | Reference |

| h-FTAA | High | Moderate | Can detect smaller amyloid deposits than Congo red. | [1][8] |

| Congo Red | Lower | High | Gold standard, but may miss early-stage or small deposits. | [8] |

Experimental Protocols

Protocol 1: Quantitative Analysis of Amyloid Fibril Aggregation using this compound Microplate Assay

This protocol describes a method for monitoring the kinetics of amyloid fibril formation in a 96-well plate format using this compound.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Amyloidogenic peptide/protein stock solution (e.g., Aβ42, TTR)

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom microplate

-

Microplate reader with fluorescence detection capabilities (excitation ~440 nm, emission ~480-520 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of the amyloidogenic peptide in assay buffer to the desired final concentration (e.g., 10 µM Aβ42). Ensure the peptide is monomeric at the start of the experiment.

-

Prepare a working solution of this compound in assay buffer. The optimal concentration should be determined empirically but is typically in the range of 5-20 µM.[6]

-

-

Assay Setup:

-

To each well of the 96-well plate, add the amyloidogenic peptide solution.

-

Add the this compound working solution to each well.

-

Include control wells containing:

-

Assay buffer with this compound only (for background fluorescence).

-